Ethyl 6-chloro-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate
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Overview
Description
This compound is a derivative of quinoline, which is a nitrogen-containing heterocycle. Quinoline derivatives have been used in various fields due to their versatility and significant bioactivity . The compound has a methoxyphenyl group attached to the 4-position and a carboxylate group at the 3-position of the quinoline ring. The presence of these functional groups could potentially influence the compound’s reactivity and biological activity.
Molecular Structure Analysis
The compound contains a quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring . It also has a methoxyphenyl group and a carboxylate group attached to the quinoline ring. These groups could potentially participate in various chemical reactions.Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, quinoline derivatives are known to undergo a variety of reactions. These can include electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the carboxylate group .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the carboxylate group could influence the compound’s acidity, while the methoxyphenyl group could influence its reactivity .Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
Ethyl 6-chloro-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate and its derivatives have garnered attention primarily for their roles in the synthesis of pharmaceutically active compounds. A study by Bänziger et al. (2000) highlights the practical and large-scale synthesis of related quinoline derivatives, emphasizing their significance as intermediates in pharmaceutical manufacturing Bänziger et al., 2000.
Antituberculosis Activity
The derivatives of quinoline carboxylate have been investigated for their antituberculosis properties. Jaso et al. (2005) synthesized new quinoxaline-2-carboxylate 1,4-dioxide derivatives and evaluated them for their in vitro antituberculosis activity. The study found that certain substituents significantly enhanced the antituberculosis efficacy of these compounds Jaso et al., 2005.
Optical and Electronic Applications
Quinoline derivatives have also been explored for their potential in optical and electronic applications. Zeyada et al. (2016) investigated the structural and optical properties of related quinoline derivatives thin films, indicating potential uses in photovoltaic and electronic devices Zeyada et al., 2016.
Antirheumatic Drug Development
Quinoline derivatives have been studied in the context of disease-modifying antirheumatic drugs (DMARDs). Baba et al. (1998) synthesized and evaluated the activity of metabolites of a specific quinoline derivative, highlighting its potential in antirheumatic drug development Baba et al., 1998.
Photovoltaic Properties
The photovoltaic properties of quinoline derivatives were further studied by Zeyada et al. (2016), where they examined their applications in organic–inorganic photodiode fabrication Zeyada et al., 2016.
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Quinoline derivatives have been shown to have antiviral, anticancer, antioxidant, and antimicrobial activity . The specific mechanism could involve interactions with various biological targets, influenced by the functional groups present on the quinoline ring.
Future Directions
Properties
IUPAC Name |
ethyl 6-chloro-4-(2-methoxyanilino)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-25-19(23)14-11-21-15-9-8-12(20)10-13(15)18(14)22-16-6-4-5-7-17(16)24-2/h4-11H,3H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQBBUOTAAGJGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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